N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)pivalamide
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Overview
Description
N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)pivalamide is a complex organic compound that belongs to the class of benzanilides. This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a pivalamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)pivalamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction.
Coupling with the Phenyl Group: The pyrimidine and piperidine rings are coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Addition of the Pivalamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This typically includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)pivalamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)pivalamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to Imatinib.
Nilotinib: A more potent tyrosine kinase inhibitor with improved efficacy and safety profile.
Uniqueness
N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)pivalamide is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its combination of a piperidine ring, pyrimidine ring, and pivalamide group differentiates it from other similar compounds and contributes to its potential as a therapeutic agent .
Properties
Molecular Formula |
C21H29N5O |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
2,2-dimethyl-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]propanamide |
InChI |
InChI=1S/C21H29N5O/c1-15-14-18(26-12-6-5-7-13-26)25-20(22-15)24-17-10-8-16(9-11-17)23-19(27)21(2,3)4/h8-11,14H,5-7,12-13H2,1-4H3,(H,23,27)(H,22,24,25) |
InChI Key |
RKOHVNPOBZLOGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C(C)(C)C)N3CCCCC3 |
Origin of Product |
United States |
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